N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide - 330189-93-0

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Catalog Number: EVT-2871069
CAS Number: 330189-93-0
Molecular Formula: C23H15F3N2O2S
Molecular Weight: 440.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Compound Description: SR 121787 is an antiaggregating agent that is metabolized in vivo to produce SR 121566, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist . SR 121787 effectively inhibits ADP-induced platelet aggregation in human and baboon models and demonstrates potent antithrombotic properties .

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide

Compound Description: This compound is highlighted for its structural similarity to nitazoxanide and tizoxanide, both recognized for their antiparasitic activity . This structural resemblance suggests that N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide might also possess antiparasitic properties.

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

Compound Description: NTB is a newly synthesized analogue of nitazoxanide with demonstrated in vitro activity against Trypanosoma cruzi and Leishmania mexicana, the parasites responsible for Chagas disease and leishmaniasis, respectively . NTB exhibits potent antiparasitic activity, surpassing the efficacy of nitazoxanide and its metabolite tizoxanide .

Compound Description: This compound is a promising positron emission tomography (PET) ligand developed for imaging and quantitative analysis of the metabotropic glutamate 1 (mGlu1) receptor in the brain . It shows high binding affinity for mGlu1, favorable brain uptake, and a suitable kinetic profile for PET imaging in monkeys .

2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds incorporates a 1,3-thiazole and a 1,3,4-oxadiazole ring in its structure . These compounds demonstrate promising therapeutic potential against Alzheimer’s disease and diabetes, acting as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase .

2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)-4-methylbenzamide

N-(4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

N-[4-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide

Diazidobis[4,4,5,5-tetramethyl-2-(1,3-thiazol-2-yl)-2-imidazoline-1-oxyl 3-oxide-κ2 N1, O3]nickel(II)

1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

Compound Description: This series of compounds, designed as potential anticancer agents, exhibit potent activity against the HT-29 human colorectal adenocarcinoma cell line . Their anticancer activity is attributed to their ability to inhibit p38α, a protein kinase implicated in cell growth and survival .

N-{5-(4-Methylphenyl)diazenyl-4-phenyl-1,3-thiazol-2-yl}benzamide Derivatives

Compound Description: This series of compounds, synthesized and evaluated for their biological activities, shows promising antibacterial and antifungal properties. The presence of the diazenyl group and the benzamide moiety linked to the thiazole ring contributes to their biological activities .

4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide (Sulfathiazole)

Compound Description: Sulfathiazole, a well-known antibacterial sulfa drug, acts as an adsorption inhibitor, effectively mitigating the corrosion of carbon steel in acidic environments . Its inhibitory properties are attributed to its ability to adsorb onto the metal surface, forming a protective layer.

4-Hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Compound Description: The title compound features a thiazole ring linked to a benzothiazine ring system. The molecule adopts a specific conformation where the methyl group at N3 of the thiazole ring is axial to the thiazine ring due to the tetrahedral geometry of the N3 atom .

3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic Acids and Their Derivatives

Compound Description: This series of β-amino acids and their derivatives incorporate a thiazole ring, aromatic, and heterocyclic substituents . They were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method, and some derivatives contain hydrazone fragments . Notably, these compounds exhibit antimicrobial activity, and 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid promotes rapeseed growth and increases seed yield and oil content .

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death . It targets receptor-interacting protein kinases 1 (RIPK1) and 3 (RIPK3) . TAK-632 demonstrates efficacy in a tumor necrosis factor-induced systemic inflammatory response syndrome model, protecting mice from hypothermia and death .

4-{[(E)-Phenylmethylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide (PTSA)

Compound Description: PTSA is a Schiff base synthesized from benzaldehyde and sulfathiazole . It exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

Compound Description: This newly synthesized organic compound demonstrates antibacterial, antifungal, and anticancer properties. It exhibits activity against Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, Candida albicans, Aspergillus niger, and MDA-MB-231 breast cancer cells .

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: The provided information focuses on a new thermodynamically stable crystalline modification of this compound . This new form offers advantages in terms of stability for suspension formulations, highlighting its pharmaceutical relevance.

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This compound is synthesized through the reaction of a substituted pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide . The cyclization leading to its formation is confirmed by FT-IR, NMR, and LCMS data .

3-N-Alkoxyphthalimido-5-arylidene-2-{[4-(4-substituted phenyl)-1,3-thiazol-2-yl]imino}-1,3-thiazolidin-4-ones

N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 is a potent and orally active anti-rheumatoid arthritis agent that inhibits p38 mitogen-activated protein (MAP) kinase, a key enzyme involved in proinflammatory cytokine signaling . It demonstrates efficacy in a rat adjuvant-induced arthritis model and possesses good bioavailability in mice and rats .

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides consists of a 1,3-thiazole ring linked to a 1,3,4-oxadiazole ring via a sulfide linker . These compounds exhibit potent inhibitory activity against urease, an enzyme implicated in various pathological conditions .

3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Compound Description: This compound, containing a thiazole ring linked to a tetrahydroquinazolinone moiety, is synthesized through a condensation and cyclization reaction .

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description: RAF709 is a potent, selective, and efficacious B/C RAF inhibitor designed to target RAS mutant cancers . It exhibits good solubility and potent cellular activity, suppressing pMEK and inhibiting proliferation in KRAS mutant tumor cell lines .

[Bis(4-methyl-1,3-thiazol-2-yl-κN)methane]tricarbonyldichloridotungsten(II)

Compound Description: This complex features a tungsten(II) ion coordinated by a bis(4-methyl-1,3-thiazol-2-yl)methane ligand, three carbonyl ligands, and two chloride ligands . The tungsten(II) ion adopts a capped-octahedral coordination geometry, with one carbonyl ligand capping a face formed by a chloride ligand and the other two carbonyls .

N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-dinitrobenzamide Analogues

Compound Description: These N-[(2Z)-3-(4,6-disubstitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-dinitrobenzamide analogues were synthesized and screened for antimicrobial activity . Results showed that they possess potential and significant antibacterial and antifungal properties .

N-(4-(Aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide Derivatives

Compound Description: These N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide derivatives were synthesized and evaluated for antimicrobial and anti-inflammatory activities. Some derivatives exhibit broad-spectrum antimicrobial activity and significant anti-inflammatory properties .

N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832)

Compound Description: PF-06767832 is a potent and selective muscarinic M1 positive allosteric modulator (PAM) investigated as a potential therapeutic for schizophrenia and Alzheimer’s disease . Despite its selectivity for the M1 subtype, safety profiling revealed gastrointestinal and cardiovascular side effects, suggesting a role for M1 activation in cholinergic liabilities .

[4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone

(R)-N-[4-[2-[[2-Hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide

Compound Description: This compound, a potent and orally bioavailable β3 adrenergic receptor agonist, exhibits excellent selectivity over β1 and β2 receptors . It displays good oral bioavailability in several mammalian species and possesses an extended duration of action .

4-Phthalimido-N-(1,3-thiazol-2-yl)benzenesulfonamide

Compound Description: This compound, a substituted sulfonamide, is used to treat intestinal infections . Its rapid excretion and poor absorption properties allow for the administration of large doses without the risk of toxic effects .

N-(4-Methyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzamide

1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one

Compound Description: This compound, containing a thiazole ring linked to a pyrrolidinone ring, was studied for its structural properties. The thiazole ring adopts a specific conformation relative to the pyrrolidinone ring .

{4-Phenyl-1-[1-(1,3-thiazol-2-yl)ethylidene]thiosemicarbazidato}{4-phenyl-1-[1-(1,3-thiazol-2-yl)ethylidene]thiosemicarbazide}nickel(II) chloride monohydrate

Compound Description: This complex consists of a nickel(II) ion coordinated by two 2-acetylthiazole-3-phenylthiosemicarbazone ligands, forming a distorted octahedral complex . The ligands chelate to the nickel(II) ion through the thiazole nitrogen, imine nitrogen, and thione sulfur atoms .

3-[(E)-2-(4-Phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one

Compound Description: This compound features a thiazole ring linked to an indolinone ring through a hydrazine bridge . It forms intramolecular hydrogen bonds and exhibits a specific conformation due to the dihedral angles between its ring systems .

Iodido{4-phenyl-1-[1-(1,3-thiazol-2-yl-κN)ethylidene]thiosemicarbazidato-κ2N′,S}{4-phenyl-1-[1-(1,3-thiazol-2-yl)ethylidene]thiosemicarbazide-κS}cadmium(II)

Compound Description: This complex contains a cadmium(II) ion coordinated by two thiosemicarbazone ligands, one neutral and one anionic, and an iodide ion, resulting in a distorted square pyramidal geometry . The cadmium(II) ion interacts with the thiazole nitrogen, thioureido nitrogen, and sulfur atoms of the ligands .

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Derivatives

Compound Description: These derivatives, synthesized as potential antihypertensive and cardiotropic drugs, were found to possess significant antihypertensive effects . Their interaction with the angiotensin II receptor, confirmed through docking studies, suggests a mechanism for their therapeutic potential .

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

Compound Description: These 1,3,4-thiadiazole-based compounds, synthesized as potential anticancer agents, exhibit significant cytotoxicity against various cancer cell lines . Notably, some derivatives display higher potency than doxorubicin, a commonly used chemotherapy drug .

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-ones

Compound Description: This series of compounds was synthesized through a one-pot multicomponent reaction involving a substituted pyrazole-4-carbaldehyde, thiosemicarbazide, and a quinolinone derivative. The reaction is environmentally friendly, rapid, and produces high yields .

Properties

CAS Number

330189-93-0

Product Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

IUPAC Name

N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Molecular Formula

C23H15F3N2O2S

Molecular Weight

440.44

InChI

InChI=1S/C23H15F3N2O2S/c24-23(25,26)17-6-4-5-16(13-17)21(29)28-22-27-20(14-31-22)15-9-11-19(12-10-15)30-18-7-2-1-3-8-18/h1-14H,(H,27,28,29)

InChI Key

YLRJCLVQVAHALG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.